![molecular formula C19H13N3O2 B2381069 N-{[2,4'-bipyridine]-5-yl}-1-benzofuran-2-carboxamide CAS No. 2034463-84-6](/img/structure/B2381069.png)
N-{[2,4'-bipyridine]-5-yl}-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{[2,4’-bipyridine]-5-yl}-1-benzofuran-2-carboxamide” is a complex organic compound that contains a bipyridine moiety. Bipyridines are a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl (C5H4N) rings . They are used as starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Synthesis Analysis
The synthesis of bipyridine derivatives often involves the use of commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone . The synthesis of parent bipyridines is well-known since 1950 . One- or two-fold N-quaternization of 2,2′-bipyridines with 1,3-propanesultone in N,N-dimethylformamide (DMF) at 120°C afforded derivatives with yields 10–75% .
Molecular Structure Analysis
Bipyridines represent simple yet very interesting and tempting heteroaromatic scaffold with tremendous use across various research fields . In principle, we can distinguish six bipyridine derivatives that differ in the mutual orientation of both pyridine rings . X-ray diffraction analysis revealed that both rings in 2,2′-bipyridine are coplanar with the nitrogen atoms in an anti-position .
Chemical Reactions Analysis
Bipyridinium salts are currently very popular due to their perspective applications in redox flow batteries . The electrochemical behavior depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media .
Wissenschaftliche Forschungsanwendungen
Biologically Active Molecules
Bipyridine and its derivatives are used as fundamental components in various applications, including biologically active molecules . They can be used in the development of new drugs and therapies due to their biological activity.
Ligands in Transition-Metal Catalysis
Bipyridine derivatives are extensively used as ligands in transition-metal catalysis . Their ability to strongly coordinate with metal centers makes them valuable in this field.
Photosensitizers
Bipyridine compounds can act as photosensitizers . They can absorb light and transfer the energy to other molecules, making them useful in photodynamic therapy and solar energy conversion.
Viologens
Viologens are N,N’-disubstituted derivatives of 4,4’-bipyridine . They are known for their electrochromic properties, changing color when they gain or lose electrons. This makes them useful in applications like electrochromic displays and batteries.
Supramolecular Structures
Bipyridine derivatives are used in the construction of supramolecular structures . These structures have applications in areas like nanotechnology, materials science, and medicinal chemistry.
Solid Form Screening and Crystal Structure Prediction
Bipyridine isomers, used as coformers and ligands in coordination chemistry, were subjected to solid form screening and crystal structure prediction . This can help in the development of new materials with desired properties.
Safety and Hazards
The safety data sheet for 2,2′-Bipyridine indicates that it is toxic if swallowed or in contact with skin . It is advised to wear protective gloves/protective clothing and avoid dust formation . In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .
Zukünftige Richtungen
Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules, ligands in transition-metal catalysis, photosensitizers, viologens, and in supramolecular structures . Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed .
Wirkmechanismus
Target of Action
It’s worth noting that bipyridine derivatives, such as milrinone, are known to target phosphodiesterase (pde) enzymes . Specifically, milrinone is a PDE-III inhibitor . PDE enzymes play a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that influences various physiological processes .
Mode of Action
For instance, milrinone, a bipyridine derivative, works by inhibiting PDE-III, which prevents the breakdown of cAMP . The increased cAMP levels then enhance cardiac function and cause peripheral vasodilation .
Biochemical Pathways
Bipyridine derivatives are known to influence pathways involving camp due to their interaction with pde enzymes . Increased cAMP levels can lead to a series of downstream effects, including enhanced cardiac function and peripheral vasodilation .
Result of Action
Based on related compounds like milrinone, we can infer that increased camp levels could enhance cardiac function and cause peripheral vasodilation .
Eigenschaften
IUPAC Name |
N-(6-pyridin-4-ylpyridin-3-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2/c23-19(18-11-14-3-1-2-4-17(14)24-18)22-15-5-6-16(21-12-15)13-7-9-20-10-8-13/h1-12H,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSBQUYYFFKEHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CN=C(C=C3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2,4'-bipyridine]-5-yl}-1-benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


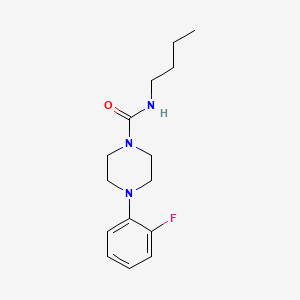
![3-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2380991.png)
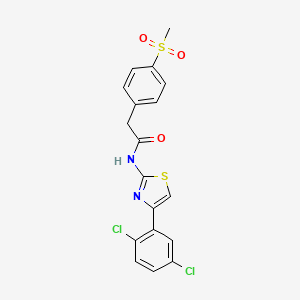
![methyl 5-methyl-4-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2380994.png)
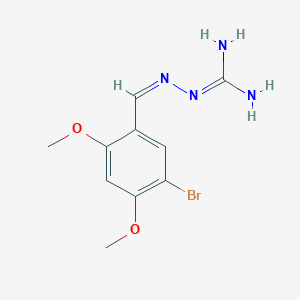
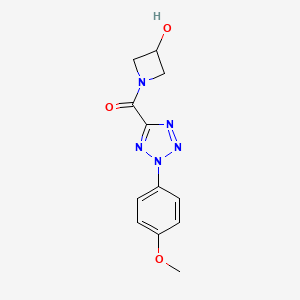
![N-(3,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2380998.png)
![5-fluoro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2381000.png)
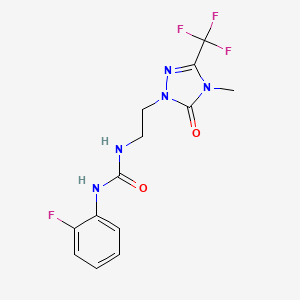
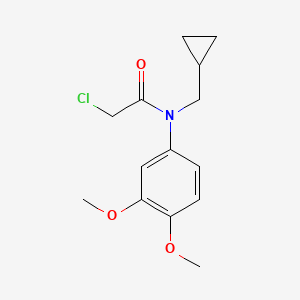
![4-chloro-2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2381005.png)

![3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide](/img/structure/B2381008.png)